

In-Depth Technical Guide to 2,2-Diethoxyacetophenone and its Chemical Synonyms

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,2-Diethoxyacetophenone

Cat. No.: B009421

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,2-Diethoxyacetophenone**, a widely utilized photoinitiator in various chemical processes. This document details its synonyms and identifiers, physical and chemical properties, and provides an experimental protocol for its application in UV-curing.

Chemical Identity and Synonyms

2,2-Diethoxyacetophenone is an organic compound that plays a crucial role as a photoinitiator, particularly in formulations curable by ultraviolet (UV) light.^[1] Due to its widespread use in academic and industrial research, it is known by a variety of synonyms in chemical literature and commercial catalogs. A thorough understanding of these alternative names is essential for comprehensive literature searches and material sourcing.

The primary IUPAC name for this compound is 2,2-diethoxy-1-phenylethan-1-one.^[1] However, it is frequently referred to by several other names and acronyms. The most common of these is the abbreviation DEAP.^[1] Other notable synonyms include Phenylglyoxal diethyl acetal and Benzoylformaldehyde Diethyl Acetal.^[1]

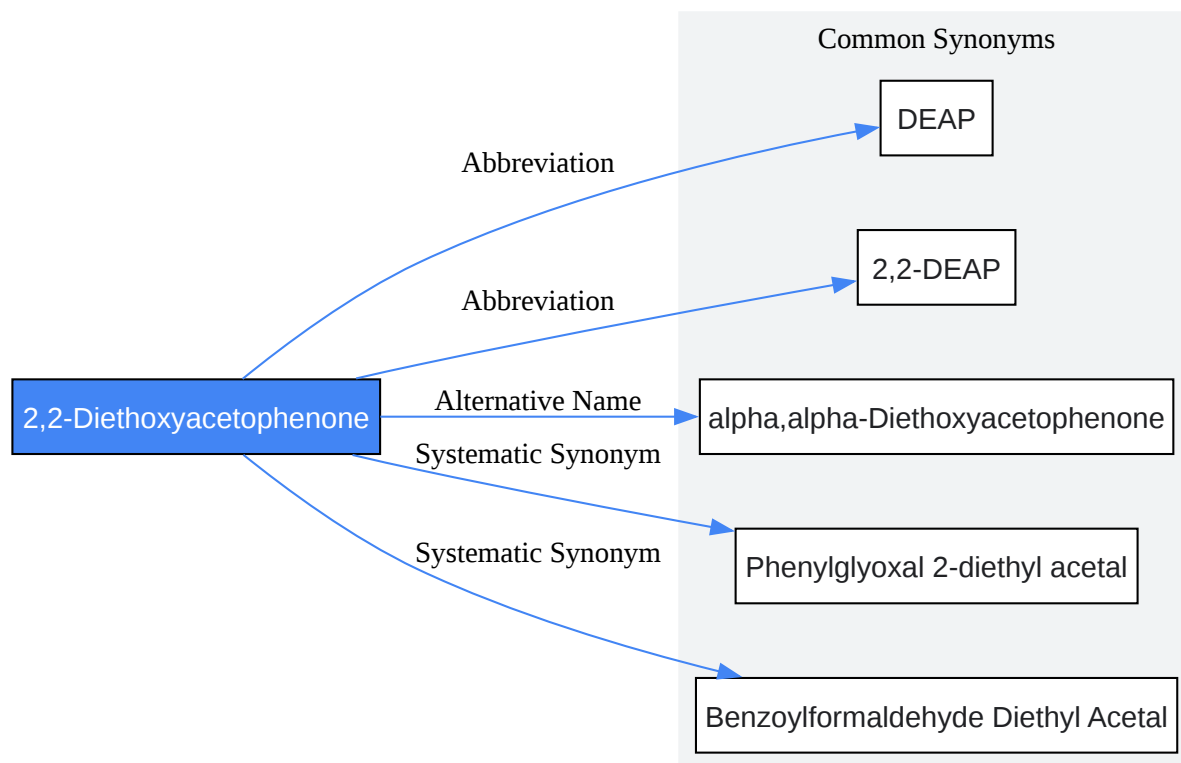
For unambiguous identification, a range of chemical identifiers are used. The most critical of these is the CAS (Chemical Abstracts Service) Registry Number, which is 6175-45-7.^[1] Other

significant identifiers are provided in the table below for ease of reference.

Table 1: Synonyms and Identifiers for **2,2-Diethoxyacetophenone**[\[1\]](#)

Identifier Type	Identifier
IUPAC Name	2,2-diethoxy-1-phenylethan-1-one
Common Abbreviation	DEAP, 2,2-DEAP
Other Synonyms	α,α -Diethoxyacetophenone, Phenylglyoxal 2-diethyl acetal, Benzoylformaldehyde Diethyl Acetal, Ethanone, 2,2-diethoxy-1-phenyl-
CAS Registry Number	6175-45-7
EC Number	228-220-4
Beilstein Registry Number	2100306
PubChem CID	22555
InChI	InChI=1S/C12H16O3/c1-3-14-12(15-4-2)11(13)10-8-6-5-7-9-10/h5-9,12H,3-4H2,1-2H3
InChIKey	PIZHFBODNLEQBL-UHFFFAOYSA-N
SMILES	<chem>CCOC(C(=O)C1=CC=CC=C1)OCC</chem>

Below is a graphical representation of the relationship between the primary name and its common synonyms.



[Click to download full resolution via product page](#)

Caption: Relationship between **2,2-Diethoxyacetophenone** and its common synonyms.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of **2,2-Diethoxyacetophenone** is vital for its proper handling, storage, and application in experimental settings. These properties dictate its behavior in different solvents and its reactivity under various conditions.

Table 2: Physicochemical Properties of **2,2-Diethoxyacetophenone**

Property	Value	Reference
Molecular Formula	C ₁₂ H ₁₆ O ₃	[1]
Molecular Weight	208.25 g/mol	[1]
Appearance	Colorless to pale yellow liquid	
Density	1.034 g/mL at 25 °C	
Boiling Point	131-134 °C at 10 mmHg	
Flash Point	110 °C (closed cup)	
Refractive Index	n _{20/D} 1.499	
Vapor Pressure	0.01 mmHg at 20 °C	
Solubility	Soluble in most organic solvents.	

Spectral Data

Spectroscopic data is fundamental for the verification of the chemical structure and purity of **2,2-Diethoxyacetophenone**. The following tables summarize the key spectral data from ¹H NMR, ¹³C NMR, and FTIR spectroscopy.

Table 3: ¹H NMR Spectral Data of **2,2-Diethoxyacetophenone** (Solvent: CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.1	Multiplet	2H	Aromatic protons (ortho to carbonyl)
~7.5	Multiplet	3H	Aromatic protons (meta and para to carbonyl)
~5.1	Singlet	1H	Methine proton (-CH(OEt) ₂)
~3.6	Quartet	4H	Methylene protons (-OCH ₂ CH ₃)
~1.2	Triplet	6H	Methyl protons (-OCH ₂ CH ₃)

Table 4: ¹³C NMR Spectral Data of **2,2-Diethoxyacetophenone** (Solvent: CDCl₃)

Chemical Shift (δ) ppm	Assignment
~195	Carbonyl carbon (C=O)
~135	Aromatic carbon (ipso to carbonyl)
~133	Aromatic carbon (para to carbonyl)
~129	Aromatic carbons (ortho to carbonyl)
~128	Aromatic carbons (meta to carbonyl)
~103	Acetal carbon (-CH(OEt) ₂)
~63	Methylene carbons (-OCH ₂ CH ₃)
~15	Methyl carbons (-OCH ₂ CH ₃)

Table 5: Key FTIR Spectral Data of **2,2-Diethoxyacetophenone** (Neat)[1]

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3060	Weak	Aromatic C-H stretch
~2975, 2930, 2880	Medium	Aliphatic C-H stretch
~1690	Strong	Carbonyl (C=O) stretch
~1595, 1580, 1450	Medium	Aromatic C=C stretch
~1100-1050	Strong	C-O (ether) stretch

Experimental Protocols

2,2-Diethoxyacetophenone is predominantly used as a Type I photoinitiator, meaning it undergoes unimolecular bond cleavage upon irradiation to generate free radicals, which in turn initiate polymerization.^{[2][3]} Its primary application is in the UV curing of coatings, inks, and adhesives, particularly in systems based on acrylate and methacrylate monomers.

General Protocol for UV Curing of an Acrylate Formulation

This protocol provides a general procedure for the UV-initiated polymerization of a simple acrylate formulation using **2,2-Diethoxyacetophenone** as the photoinitiator. This can be adapted for various monomers and substrates.

Materials:

- Monomer: e.g., Methyl methacrylate (MMA) or a multifunctional acrylate like Trimethylolpropane triacrylate (TMPTA)
- Photoinitiator: **2,2-Diethoxyacetophenone** (DEAP)
- Substrate: e.g., glass slide, metal panel
- UV light source (e.g., medium-pressure mercury lamp, 365 nm)
- Micropipettes

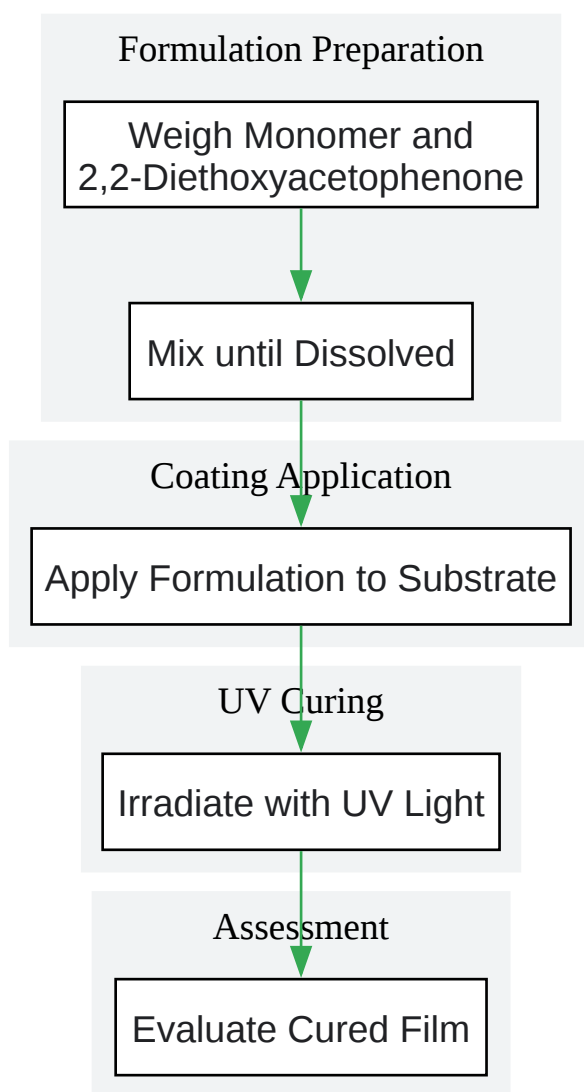
- Spin coater (optional, for uniform film thickness)
- Nitrogen purge (optional, to reduce oxygen inhibition)

Procedure:

- Formulation Preparation:
 - In a small, amber glass vial to protect from ambient light, prepare the photocurable formulation.
 - A typical formulation consists of the monomer and the photoinitiator. The concentration of the photoinitiator can be varied, but a common starting point is 1-5% by weight relative to the monomer.
 - For example, to prepare a 2% by weight formulation, add 20 mg of **2,2-Diethoxyacetophenone** to 980 mg of the acrylate monomer.
 - Ensure the photoinitiator is completely dissolved in the monomer. This can be facilitated by gentle warming or vortexing.
- Coating Application:
 - Apply a thin film of the formulation onto the desired substrate.
 - For consistent and uniform film thickness, a spin coater is recommended. The thickness can be controlled by adjusting the spin speed and duration.
 - Alternatively, a drawdown bar or a simple pipette can be used to spread the liquid formulation.
- UV Curing:
 - Place the coated substrate under the UV lamp.
 - The distance from the lamp to the substrate and the irradiation time will depend on the lamp intensity and the specific formulation.

- For a typical medium-pressure mercury lamp, an irradiation time of a few seconds to a few minutes is usually sufficient.
- If oxygen inhibition is a concern (leading to a tacky surface), the curing can be performed under a nitrogen atmosphere.
- Curing Assessment:
 - After irradiation, the liquid formulation should have transformed into a solid, tack-free film.
 - The degree of cure can be assessed qualitatively by touch (tackiness) or more quantitatively by techniques such as Fourier-transform infrared spectroscopy (FTIR) by monitoring the disappearance of the acrylate double bond peak (around 1635 cm^{-1}).

Workflow for UV Curing Protocol:



[Click to download full resolution via product page](#)

Caption: A simplified workflow for the UV curing of an acrylate formulation.

This guide serves as a foundational resource for professionals working with **2,2-Diethoxyacetophenone**. By providing a clear understanding of its nomenclature, properties, and a practical experimental protocol, it aims to facilitate its effective and safe use in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,2-Diethoxyacetophenone | C₁₂H₁₆O₃ | CID 22555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. UV Polymerization of Methacrylates—Preparation and Properties of Novel Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In-Depth Technical Guide to 2,2-Diethoxyacetophenone and its Chemical Synonyms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b009421#synonyms-for-2-2-diethoxyacetophenone-in-chemical-literature]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com